molecular formula C12H15N3O6 B1681266 Teroxirone CAS No. 59653-73-5

Teroxirone

Cat. No. B1681266
CAS RN: 59653-73-5
M. Wt: 297.26 g/mol
InChI Key: OUPZKGBUJRBPGC-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teroxirone is an experimental triepoxide antitumor agent . It is a triazene triepoxide patented by Shell Internationale Research Maatschappij NV as an antineoplastic agent . Teroxirone alkylates and cross-links DNA, thereby inhibiting DNA replication .


Molecular Structure Analysis

Teroxirone has a molecular formula of C12H15N3O6 . It belongs to the class of organic compounds known as triazinones .


Chemical Reactions Analysis

Teroxirone is metabolized by rat liver, but not lung, microsomal preparations by an NADPH-independent pathway . Epoxide hydrolysis metabolites are detected in microsomal incubations, suggesting that epoxide hydrase may be responsible for Teroxirone biotransformation .


Physical And Chemical Properties Analysis

Teroxirone has a molecular weight of 297.26 . It is highly lipophilic .

Scientific Research Applications

Anticancer Applications in Lung Cancer

Teroxirone has been identified as a promising anticancer agent, particularly in the treatment of human lung cancer. Research indicates that teroxirone induces apoptotic cell death in human non-small cell lung cancer cells (NSCLC). The process involves the suppression of mitochondrial membrane potential (MMP), leading to reactive oxygen species (ROS) production and apoptosis in cells carrying wild-type p53. This indicates the role of teroxirone in activating the ROS-driven intrinsic apoptotic pathway, leading to cell death in NSCLC cells (Wang et al., 2017). Additionally, another study showed that teroxirone inhibited the growth of human NSCLC cells by causing DNA damage and activating p53, which leads to apoptosis (Wang et al., 2013).

Targeting Cancer Stem Cells

Teroxirone also shows potential in targeting cancer stem cells (CSCs), a critical aspect of cancer treatment. A study revealed that teroxirone effectively inhibits the propagation of CSCs in NSCLC by inducing p53, leading to apoptosis. This suggests that teroxirone can reduce the stemness of cancer cells and promote their apoptotic death, enhancing its viability as a therapeutic agent in eradicating human lung cancer (Ni et al., 2018).

Applications in Hepatocellular Carcinoma

In addition to lung cancer, teroxirone has been studied for its effects on hepatocellular carcinoma (HCC), a prevalent form of liver cancer. Research indicates that teroxirone inhibits the growth of HCC cells and induces apoptosis, especially in cells bearing mutant p53. The drug also shows potential in reducing metastatic progression of HCC cells, further affirming its role as a promising anticancer agent (Kim et al., 2018).

Safety And Hazards

Teroxirone is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Teroxirone provides a paradigm for rational Peptide-Drug Conjugate (PDC) design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .

properties

IUPAC Name

1,5-bis[[(2R)-oxiran-2-yl]methyl]-3-[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPZKGBUJRBPGC-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318560
Record name Teroxirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL)
Record name TEROXIRONE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Teroxirone

CAS RN

59653-73-5, 240408-79-1
Record name Teroxirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59653-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teroxirone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triglycidyl isocyanurate, (R,R,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teroxirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEROXIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456V4159SL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIGLYCIDYL ISOCYANURATE, (R,R,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N3OU2YDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teroxirone
Reactant of Route 2
Reactant of Route 2
Teroxirone
Reactant of Route 3
Reactant of Route 3
Teroxirone
Reactant of Route 4
Reactant of Route 4
Teroxirone
Reactant of Route 5
Reactant of Route 5
Teroxirone
Reactant of Route 6
Reactant of Route 6
Teroxirone

Citations

For This Compound
190
Citations
YL Ni, CH Hsieh, JP Wang, K Fang - Chemico-biological interactions, 2018 - Elsevier
… A synthetic triepoxide derivative, teroxirone, was reported … The current study further affirmed that teroxirone inhibited the … The results consolidate the notion that teroxirone is a viable …
Number of citations: 5 www.sciencedirect.com
MM Ames, JS Kovach, J Rubin - Cancer research, 1984 - AACR
… following rapid iv administration of teroxirone to humans. When teroxirone is administered to humans at constant … Teroxirone is relatively stable in fresh human plasma and whole blood. …
Number of citations: 14 aacrjournals.org
SH Kim, WH Wang, JP Wang, CH Hsieh… - Biomedicine & …, 2018 - Elsevier
… ,5-tri-(oxiranylmethyl) (teroxirone), has been proved effective against the proliferation of lung cancer cells. The purpose is to further examine if teroxirone regulate growth and metastatic …
Number of citations: 4 www.sciencedirect.com
JP Wang, CH Hsieh, CY Liu, KH Lin… - Oncology …, 2017 - spandidos-publications.com
… that teroxirone activated reactive oxygen species (ROS), and that mitochondrial function was impaired as a result of teroxirone … Thus, the efficacy of teroxirone by apoptotic cell death …
Number of citations: 34 www.spandidos-publications.com
JA Neidhart, D Derocher, MR Grever… - Cancer treatment …, 1984 - books.google.com
… Teroxirone is a novel triepoxide, synthesized as an alkylator and showing a broad spectrum … Thirty-six patients received teroxirone as a single iv push for 5 sequential days every 4 …
Number of citations: 11 books.google.com
JP Wang, KH Lin, CY Liu, YC Yu, PT Wu… - Toxicology and applied …, 2013 - Elsevier
… Teroxirone caused transient elevation of p53 that activates … Furthermore, we showed the cytotoxicity of teroxirone in H1299 cells … The in vivo experiments demonstrated that teroxirone …
Number of citations: 8 www.sciencedirect.com
J Rubin, JS Kovach, MM Ames, CG Moertel… - Cancer treatment …, 1987 - europepmc.org
Two schedules of teroxirone, a triazine triepoxide, were evaluated in a phase I study. Twenty-six patients were treated on 1 day every 5 weeks at doses of 36-2250 mg/m2. At doses …
Number of citations: 10 europepmc.org
MM Ames, JS Kovach, J Rubin, D Moertel - Cancer Chemotherapy and …, 1984 - Springer
Teroxirone (T, Henkel compound) is a triepoxide antitumour agent first studied in Europe. A more soluble preparation is being evaluated in the US We have studied the disposition and …
Number of citations: 0 link.springer.com
J Rubin, JS Kovach, MM Ames… - Cancer Treatment …, 1987 - books.google.com
… We conducted a phase I study of teroxirone to determine the toxicity and the maximum tolerated … We looked for evidence of antitumor response with teroxirone in patients with advanced …
Number of citations: 2 books.google.com
G Atassi, P Dumont, U Fisher, M Zeidler… - Cancer treatment …, 1984 - Elsevier
… The significant results obtained with aTGT or Teroxirone … activity similar to that of Teroxirone. … Previously the structure of Teroxirone has been modified without altering the nucleus of the …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.